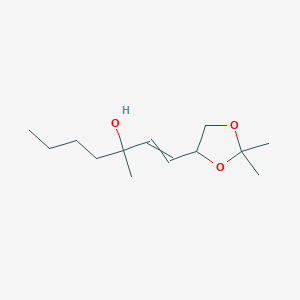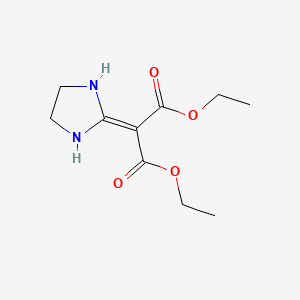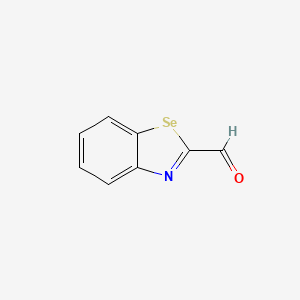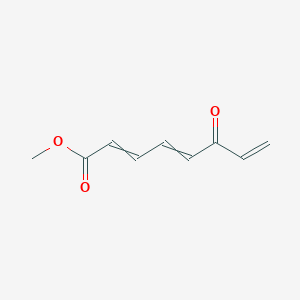
1-(2,2-Dimethyl-1,3-dioxolan-4-YL)-3-methylhept-1-EN-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dimethyl-1,3-dioxolan-4-YL)-3-methylhept-1-EN-3-OL is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethyl-1,3-dioxolan-4-YL)-3-methylhept-1-EN-3-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a suitable alkene in the presence of an acid catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Dimethyl-1,3-dioxolan-4-YL)-3-methylhept-1-EN-3-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce the compound to its corresponding alcohols or alkanes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
1-(2,2-Dimethyl-1,3-dioxolan-4-YL)-3-methylhept-1-EN-3-OL has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is employed in the study of biochemical pathways and enzyme mechanisms, providing insights into biological processes.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dimethyl-1,3-dioxolan-4-YL)-3-methylhept-1-EN-3-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
- (S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine
Uniqueness
1-(2,2-Dimethyl-1,3-dioxolan-4-YL)-3-methylhept-1-EN-3-OL is unique due to its specific structural features, such as the presence of a dioxolane ring and an alkene moiety. These structural elements confer distinct chemical properties and reactivity, making the compound valuable for various applications in research and industry .
Propiedades
Número CAS |
113375-79-4 |
|---|---|
Fórmula molecular |
C13H24O3 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-methylhept-1-en-3-ol |
InChI |
InChI=1S/C13H24O3/c1-5-6-8-13(4,14)9-7-11-10-15-12(2,3)16-11/h7,9,11,14H,5-6,8,10H2,1-4H3 |
Clave InChI |
OJOOCEOLKIEFAY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(C=CC1COC(O1)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14290493.png)


![Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate](/img/structure/B14290506.png)
![4-[Di(propan-2-yl)amino]naphthalene-1-diazonium](/img/structure/B14290508.png)
![1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14290522.png)



![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)


